

A Theoretical and Spectroscopic Guide to 1,4-Dibromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2,5-dimethylbenzene

Cat. No.: B047692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of **1,4-dibromo-2,5-dimethylbenzene**. Given the absence of a dedicated, in-depth computational study on this specific molecule in current literature, this document outlines a robust theoretical framework based on established methodologies for similar halogenated benzene derivatives. This guide also compiles available experimental data to serve as a benchmark for future computational work.

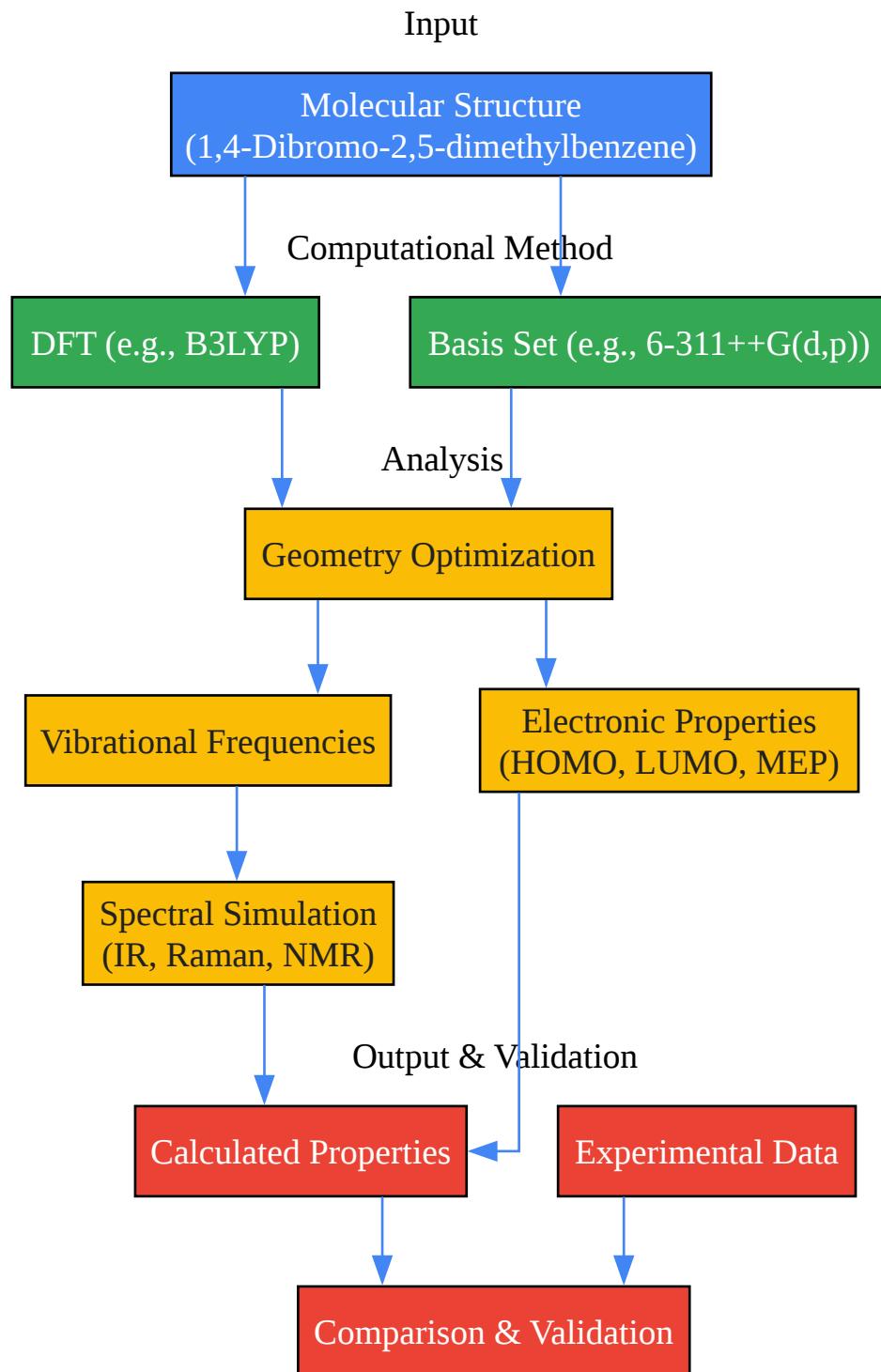
Molecular Properties and Experimental Data

1,4-Dibromo-2,5-dimethylbenzene, also known as 2,5-dibromo-p-xylene, is a substituted aromatic compound with the chemical formula $C_8H_8Br_2$.^{[1][2]} Its molecular structure and key physical properties are summarized below.

Physicochemical and Crystallographic Data

The compound is a solid at room temperature with a melting point in the range of 72-74 °C and a boiling point of 261 °C.^{[3][4]} It is known to exist in at least two polymorphic forms, (Ia) and (Ib), which crystallize in the same space group ($P2(1)/n$) but exhibit different packing arrangements.^[5] Polymorph (Ia) is characterized by $Br\cdots Br$ interactions, while polymorph (Ib) features $H\cdots Br$ and $Br\cdots\pi$ interactions.^[5]

Property	Value
Molecular Formula	C ₈ H ₈ Br ₂
Molecular Weight	263.96 g/mol
IUPAC Name	1,4-dibromo-2,5-dimethylbenzene
CAS Number	1074-24-4
Melting Point	72-74 °C
Boiling Point	261 °C
Crystal System (Polymorphs Ia & Ib)	Monoclinic
Space Group (Polymorphs Ia & Ib)	P2(1)/n


Spectroscopic Data

Experimental spectroscopic data is crucial for the validation of theoretical calculations. The primary spectroscopic techniques for characterizing **1,4-dibromo-2,5-dimethylbenzene** include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.[1][6]

Spectrum Type	Data Source
¹ H NMR	Available in chemical databases[6]
¹³ C NMR	Available in chemical databases
IR	Available in chemical databases[1]
Raman	Available in chemical databases[1]
Mass Spec	Available in NIST WebBook[2]

Theoretical Calculation Workflow

A typical theoretical investigation of **1,4-dibromo-2,5-dimethylbenzene** would follow a structured workflow, employing quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF).

[Click to download full resolution via product page](#)

Caption: Workflow for theoretical calculations on **1,4-Dibromo-2,5-dimethylbenzene**.

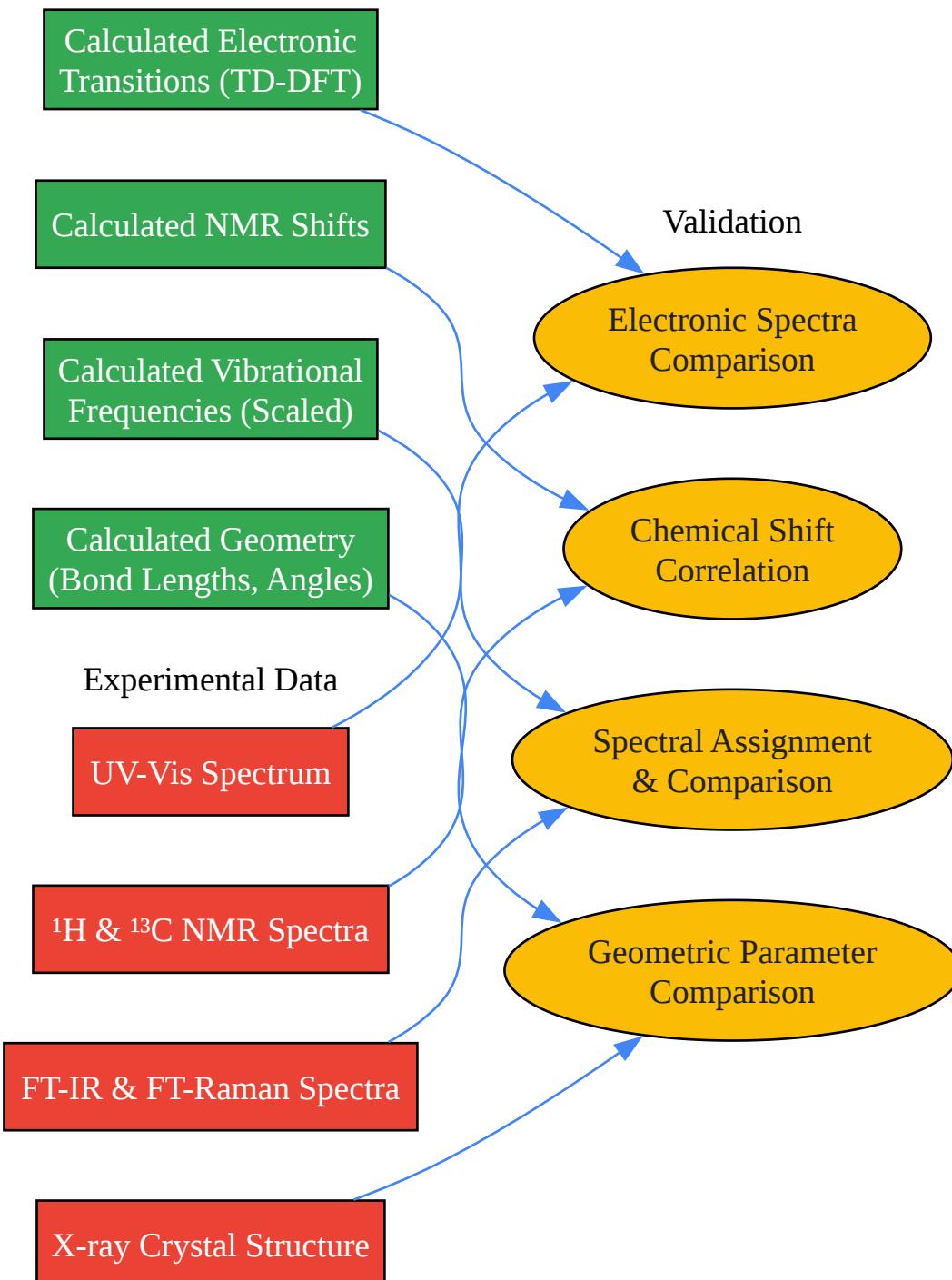
Detailed Methodologies

This section outlines the standard computational and experimental protocols relevant to the study of **1,4-dibromo-2,5-dimethylbenzene**.

Computational Protocols

Theoretical calculations would be performed using a quantum chemistry software package like Gaussian. The methodologies would be based on successful studies of similar molecules.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Geometry Optimization:** The molecular structure of **1,4-dibromo-2,5-dimethylbenzene** would be optimized to find the lowest energy conformation. Density Functional Theory (DFT) with a functional such as B3LYP is a common and effective method. A suitable basis set, for instance, 6-311++G(d,p), would be employed to accurately describe the electronic structure.
- **Vibrational Analysis:** Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies, often scaled to correct for anharmonicity, can be compared with experimental IR and Raman spectra.
- **Electronic Property Analysis:**
 - **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
 - **Molecular Electrostatic Potential (MEP):** The MEP surface would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
- **NMR Chemical Shift Calculation:** The Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework is typically used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts would be compared to experimental data, usually referenced to a standard like Tetramethylsilane (TMS).


Experimental Protocols

- X-ray Crystallography: Single crystals of the compound would be grown, and X-ray diffraction data collected on a diffractometer. The resulting data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about intermolecular interactions.[5]
- Spectroscopy:
 - FT-IR Spectroscopy: The solid-phase FT-IR spectrum would be recorded, typically using the KBr pellet technique.
 - FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a laser excitation source (e.g., Nd:YAG laser).
 - NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on an NMR spectrometer using a suitable deuterated solvent.

Data Correlation and Validation

The cornerstone of a computational study is the correlation of theoretical results with experimental data. This validation step is crucial for confirming the accuracy of the chosen computational methodology.

Theoretical Calculations

[Click to download full resolution via product page](#)

Caption: Logical relationship for the validation of theoretical data against experimental results.

Conclusion

While a specific, detailed theoretical study on **1,4-dibromo-2,5-dimethylbenzene** is yet to be published, the framework for such an investigation is well-established. By applying standard DFT methods, a wealth of information regarding the molecule's geometry, vibrational modes, and electronic properties can be elucidated. The existing experimental data provides a solid foundation for the validation of these future computational endeavors, which will undoubtedly contribute to a deeper understanding of this compound's chemical behavior and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1,4-dibromo-2,5-dimethyl- [webbook.nist.gov]
- 3. 1,4-ジブロモ-2,5-ジメチルベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,4-二溴-2,5-二甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. A new polymorph of 1,4-dibromo-2,5-dimethylbenzene: H···Br and Br···π versus Br···Br interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum [chemicalbook.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Theoretical and Spectroscopic Guide to 1,4-Dibromo-2,5-dimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047692#theoretical-calculations-on-1-4-dibromo-2-5-dimethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com